molecular formula C14H12FN5 B1450003 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide CAS No. 2101651-50-5

1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide

Cat. No.: B1450003
CAS No.: 2101651-50-5
M. Wt: 269.28 g/mol
InChI Key: LGZAUXBMIANRDL-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide is a high-value chemical compound serving critical roles in pharmaceutical and materials science research. This pyrazolo[3,4-b]pyridine derivative is recognized in the research community as a key synthetic intermediate and impurity of Riociguat, an approved drug for pulmonary hypertension . The compound's core structure, the 1H-pyrazolo[3,4-b]pyridine scaffold, is of significant interest in medicinal chemistry due to its close resemblance to purine bases, making it a versatile framework for developing bioactive molecules . Researchers utilize this compound as a certified reference standard (CRS) for analytical method development and validation, ensuring quality control during the commercial production and regulatory submission (e.g., ANDA) of active pharmaceutical ingredients (APIs) . Beyond pharmaceuticals, this molecule has recently been identified as a functional additive in advanced materials science, where it is employed to modulate crystal growth and enhance the efficiency and moisture resistance of formamidinium-based perovskite solar cells . The compound is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, ensuring its identity and purity for rigorous research applications . This product is intended for research purposes only and is not for human or diagnostic use.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c15-10-4-1-3-9(7-10)8-20-14-11(5-2-6-18-14)12(19-20)13(16)17/h1-7H,8H2,(H3,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZAUXBMIANRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C=CC=N3)C(=N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

2.1 General Synthetic Approaches

There are two principal strategies for constructing the pyrazolo[3,4-b]pyridine core with a benzyl substituent:

For the specific target, the preferred route involves the functionalization of a preformed pyrazolo[3,4-b]pyridine scaffold, followed by introduction of the 3-fluorobenzyl group and subsequent conversion to the carboximidamide.

2.2 Key Synthetic Steps

The preparation generally proceeds via the following sequence:

Step Transformation Typical Reagents & Conditions Notes
1 Alkylation of pyrazolo[3,4-b]pyridine 3-iodo-1H-pyrazolo[3,4-b]pyridine + 3-fluorobenzyl bromide, base (Cs₂CO₃), DMF, RT Introduces the 3-fluorobenzyl group at N1
2 Nitrile introduction (if needed) Zinc cyanide, Pd catalyst, dppf, DMF Converts aryl halide to nitrile
3 Carboximidamide formation NH₃/MeOH or Pinner reaction (formic acid/acetic anhydride) Converts nitrile to amidine
4 Purification Column chromatography or recrystallization Ensures high purity of final product

Industrial and Laboratory Considerations

  • Scalability: The described methods are amenable to scale-up. Industrial processes may utilize automated reactors and continuous flow systems to improve yield and reproducibility.
  • Yield Optimization: The use of appropriate bases, solvents, and temperature control is crucial for regioselectivity and yield, especially given the possibility of isomeric byproducts when introducing the fluorobenzyl group.
  • Purity: High purity is achieved through careful chromatographic separation or recrystallization, which is essential for pharmaceutical applications.

Data Table: Representative Preparation Conditions

Step Starting Material Reagent(s) Solvent Temperature Time Yield (typical)
1 3-iodo-1H-pyrazolo[3,4-b]pyridine 3-fluorobenzyl bromide, Cs₂CO₃ DMF RT 30 min 80–90%
2 Benzylated intermediate Zn(CN)₂, Pd(PPh₃)₄, dppf DMF 80–100°C 2–6 h 70–85%
3 Nitrile intermediate NH₃/MeOH or formic acid/acetic anhydride MeOH or AcOH RT–50°C 1–3 h 60–75%
4 Crude product >95% purity after purification

*Yields and times are representative and may vary depending on scale and specific conditions.

Research Findings and Notes

  • Isomeric Effects: The position of the fluorine atom on the benzyl ring (ortho, meta, para) significantly influences both the reactivity during synthesis and the biological properties of the final compound. The meta-fluoro (3-fluoro) isomer requires careful control of reaction conditions to avoid regioisomer formation.
  • Precursor Selection: The choice of starting materials (e.g., 3-iodo- vs. 3-bromo-pyrazolo[3,4-b]pyridine) and the order of functional group introduction can impact overall yield and process efficiency.
  • Green Chemistry: Recent trends in process chemistry favor milder conditions, greener solvents, and catalytic systems to minimize environmental impact and improve safety.

Summary Table: Key Parameters

Parameter Value/Range
Molecular Formula C₁₄H₁₂FN₅
Molecular Weight 269.28 g/mol
Boiling Point (predicted) 466.3 ± 55.0 °C
Density (predicted) 1.42 ± 0.1 g/cm³
pKa (predicted) 9.12 ± 0.30

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H12FN5
  • Molecular Weight : 269.28 g/mol
  • CAS Number : 256376-68-8

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity. The introduction of a fluorobenzyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide have shown efficacy against different cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
  • Neurological Disorders
    • The compound has been investigated for its neuroprotective effects. Research suggests that pyrazolo derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which are beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
  • Antimicrobial Properties
    • Preliminary studies have explored the antimicrobial potential of this compound. Pyrazolo derivatives have demonstrated activity against various bacterial strains, indicating their potential use as novel antibiotics .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study 2NeuroprotectionShowed reduced neuroinflammation in animal models of neurodegeneration, suggesting potential therapeutic use in Alzheimer's disease.
Study 3Antimicrobial EffectExhibited bactericidal activity against Staphylococcus aureus, indicating potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazolopyridine core plays a crucial role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 2-Fluoro vs. 3-Fluoro vs. 4-Fluorobenzyl Derivatives

The position of the fluorine atom on the benzyl group significantly influences physicochemical and biological properties:

Compound Fluorine Position Key Applications Synthesis Highlights
1-(2-Fluorobenzyl)-...-carboximidamide Ortho (2-position) Intermediate for riociguat (pulmonary hypertension drug) Synthesized via cyclization with Cs₂CO₃ in DMSO (65% yield) ; converted to imidate intermediates .
1-(3-Fluorobenzyl)-...-carboximidamide Meta (3-position) Limited reported data; potential exploratory use in kinase inhibition or oncology. No direct synthesis data available; inferred challenges in regioselective benzylation.
1-(4-Fluorobenzyl)-...-carboximidamide Para (4-position) Tested in heterocyclic coupling reactions for anticancer agents . Synthesized via Cs₂CO₃-mediated alkylation of 3-iodo-pyrazolopyridine in DMF .

Key Observations :

  • 2-Fluoro isomer : Dominates pharmaceutical use due to its role in riociguat synthesis. The ortho-fluorine enhances metabolic stability and target binding .
  • 4-Fluoro isomer : Para-substitution facilitates modular derivatization (e.g., coupling with pyrazine or cyclopentyl groups) for anticancer studies .

Structural and Functional Analogues

Pyrazolopyridines with Varied Substituents
  • CAS 202336-32-1 (1H-Pyrazolo[4,3-b]pyridin-3-amine):
    • Similarity score: 0.66 .
    • Lacks the benzyl and carboximidamide groups, reducing complexity but retaining core pyrazolopyridine scaffold. Used in fragment-based drug discovery.
  • CAS 529508-58-5 (N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine): Similarity score: 0.54 .
Halogen-Substituted Derivatives
  • 5-Fluoro-1-(2-fluorobenzyl)-...-carboximidamide hydrochloride (CAS 1350653-27-8):
    • Dual fluoro substitutions (pyrazole and benzyl) improve lipophilicity and bioavailability .
    • Reported as a white crystalline solid with ≥98% purity, used in preclinical research .

Biological Activity

1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H12FN5
  • Molecular Weight : 305.738 g/mol
  • CAS Number : 256499-19-1

Biological Activity

This compound is primarily recognized for its role as an intermediate in the synthesis of Riociguat, a medication used for treating chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary hypertension. Riociguat acts as a soluble guanylate cyclase (sGC) stimulator, enhancing the nitric oxide signaling pathway, which is crucial for vascular relaxation and lowering blood pressure .

This compound exhibits biological activity through:

  • sGC Stimulation : Enhances cGMP levels leading to vasodilation.
  • Antithrombotic Effects : Potentially reduces thrombus formation by improving endothelial function.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Material : 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
  • Reagents : O-fluorobenzyl bromide, cyano zinc, sodium methoxide, ammonium chloride.
  • Process :
    • Reaction with O-fluorobenzyl bromide under potassium carbonate conditions yields an intermediate.
    • Subsequent reactions lead to the formation of the final product with a high total yield of approximately 99% .

Case Study 1: Efficacy in Pulmonary Hypertension

Research indicates that compounds similar to this compound have shown significant efficacy in clinical settings for pulmonary hypertension. The mechanism through which these compounds operate was highlighted in studies focusing on their ability to enhance nitric oxide signaling .

Case Study 2: Safety Profile

In preclinical studies, the safety profile of Riociguat was evaluated extensively. The compound demonstrated manageable side effects with a favorable therapeutic index. This is critical as it informs the safety considerations for related compounds like this compound .

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightMain Biological Activity
This compound256499-19-1305.738 g/molsGC stimulation, vasodilation
Riociguat1006437-16-0343.35 g/molTreatment of pulmonary hypertension
Vericiguat1391036-29-7303.36 g/molsGC stimulation

Q & A

Basic: What are the key synthetic routes for 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-b]pyridine precursors. A common approach includes:

Alkylation : Reacting 3-iodo-1H-pyrazolo[3,4-b]pyridine with 3-fluorobenzyl bromide in DMF using Cs₂CO₃ as a base (room temperature, 30 min) to introduce the fluorobenzyl group .

Carboximidamide Formation : Converting intermediates (e.g., nitriles) to carboximidamides via Pinner reactions or amidine synthesis, often using NH₃/MeOH or formic acid/acetic anhydride .

Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate the final product .
Note : Adjust reaction conditions (e.g., solvent, temperature) for regioselectivity due to the 3-fluorobenzyl isomer .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns. For example, the 3-fluorobenzyl group shows distinct aromatic proton splitting (δ ~7.2–7.4 ppm) and coupling constants (J = 8–10 Hz) .
  • IR Spectroscopy : Carboximidamide N-H stretches (~3360 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M + Na]⁺ at m/z 365.1386) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (if single crystals are obtained) .

Advanced: What strategies optimize yield in multi-step synthesis?

Methodological Answer:

  • Catalyst Optimization : Use Pd₂(dba)₃/XPhos for Buchwald-Hartwig couplings to reduce side products (e.g., in aryl amination steps) .
  • Temperature Control : Maintain ≤100°C during cyclization to prevent decomposition .
  • Protecting Groups : Boc-protection of amines (e.g., using Boc₂O) improves intermediate stability .
  • Workup : Quench reactions with NaHSO₃ to remove excess iodine in iodination steps .
    Data Contradiction : Yields vary with fluorobenzyl isomer (2- vs. 3-fluoro); systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) is recommended .

Advanced: How does structural modification affect biological activity?

Methodological Answer:

  • Fluorine Position : The 3-fluorobenzyl group enhances metabolic stability compared to 2- or 4-fluoro analogs due to reduced CYP450 interactions .
  • Pyrazole Core : Modifying the pyrazolo[3,4-b]pyridine scaffold (e.g., introducing methyl groups) improves FGFR kinase inhibition (IC₅₀ < 50 nM) .
  • Carboximidamide vs. Carboxamide : The carboximidamide group increases solubility and hydrogen-bonding potential, critical for sGC activation (e.g., Riociguat derivatives) .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

  • Soluble Guanylate Cyclase (sGC) : Acts as a stimulator in cardiovascular research, mimicking Riociguat’s mechanism .
  • FGFR Kinases : Inhibits fibroblast growth factor receptors (FGFR1-4) in oncology studies .
  • Enzyme Assays : Use HTRF-based assays (e.g., Cisbio) to quantify cAMP/cGMP modulation .

Advanced: What computational methods predict binding affinity?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite for FGFR1 active site modeling (PDB: 3GQI) .
  • MD Simulations : GROMACS for assessing stability of sGC-compound complexes (20 ns trajectories) .
  • QSAR Models : Train on pyrazolo[3,4-b]pyridine derivatives to correlate substituents (e.g., logP, polar surface area) with IC₅₀ .

Basic: How to resolve data discrepancies in biological assays?

Methodological Answer:

  • Control Experiments : Include Riociguat as a positive control for sGC activation .
  • Buffer Optimization : Test Tris vs. HEPES buffers to stabilize enzyme activity .
  • Orthogonal Assays : Validate FGFR inhibition via Western blot (p-FRS2α reduction) alongside HTRF .

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., -SO₂NH₂) to reduce logP from ~3.5 to ~2.0, enhancing solubility .
  • Prodrug Strategies : Convert carboximidamide to amidoxime for oral bioavailability .
  • Metabolic Stability : Replace labile protons with deuterium or fluorine .

Basic: What are common impurities and their analysis?

Methodological Answer:

  • Byproducts : Unreacted 3-fluorobenzyl bromide (GC-MS detection) or dehalogenated intermediates (HPLC-MS) .
  • HPLC Conditions : Use C18 columns (ACN/H₂O + 0.1% TFA) with UV detection at 254 nm .
  • Quantification : Compare retention times with synthetic standards .

Advanced: What in vivo models assess efficacy?

Methodological Answer:

  • Pulmonary Hypertension : Monocrotaline-induced rat model (Riociguat analog studies; measure RVSP) .
  • Cancer Xenografts : FGFR2-mutated SNU-16 gastric cancer models (dose: 10–30 mg/kg, oral gavage) .
  • PK/PD Analysis : LC-MS/MS for plasma concentration and tissue distribution profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
Reactant of Route 2
1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide

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